![molecular formula C2H4N6O B2467282 1H-1,2,3,4-tetrazole-5-carbohydrazide CAS No. 1524723-27-0](/img/structure/B2467282.png)
1H-1,2,3,4-tetrazole-5-carbohydrazide
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Overview
Description
1H-1,2,3,4-tetrazole-5-carbohydrazide is a chemical compound with the molecular formula C2H4N6O . It has a molecular weight of 128.09 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1H-1,2,3,4-tetrazole-5-carbohydrazide and its derivatives often involves reactions with amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The InChI code for 1H-1,2,3,4-tetrazole-5-carbohydrazide is 1S/C2H4N6O/c3-4-2(9)1-5-7-8-6-1/h3H2, (H,4,9) (H,5,6,7,8) . This indicates the presence of two carbon atoms, four hydrogen atoms, six nitrogen atoms, and one oxygen atom in the molecule .Physical And Chemical Properties Analysis
1H-1,2,3,4-tetrazole-5-carbohydrazide is a powder that is stored at room temperature . It has a molecular weight of 128.09 .Scientific Research Applications
- Bioisosteric Replacement : Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. Researchers explore their potential as replacements for carboxylic acid moieties in drug molecules .
- Biological Activity : The synthesis of tetrazole derivatives has been studied for their biological activity. These compounds can be designed to target specific receptors or enzymes, making them valuable in drug development .
- Thermal Stability : 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts exhibit high thermal stability due to extensive hydrogen bonding interactions between cations and anions. This property makes them suitable for materials applications .
- Density and Insensitivity : The same hydrogen bonding interactions contribute to the high density and insensitivity of these salts .
- Click Reactions : Tetrazoles are commonly used in click chemistry due to their reactivity with alkynes and azides. These reactions enable efficient and modular synthesis of complex molecules .
- Ecofriendly Approaches : Tetrazole derivatives can be synthesized using ecofriendly methods, such as water as a solvent, moderate conditions, and easy extractions, leading to good to excellent yields .
- Hydrogen-Bonding Networks : The ability of tetrazoles to form hydrogen bonds contributes to their role in supramolecular chemistry. Researchers explore their use in designing functional materials with specific properties .
- Bioorthogonal Chemistry : 1,2,3-triazoles, including tetrazoles, are widely used in bioconjugation reactions. Their compatibility with biological systems makes them valuable tools for labeling and studying biomolecules .
- Fluorophores : Tetrazoles can be incorporated into fluorescent probes for cellular imaging. Their unique properties allow for selective detection of specific targets in biological samples .
Medicinal Chemistry and Drug Discovery
Materials Science
Click Chemistry and Organic Synthesis
Supramolecular Chemistry and Materials Design
Chemical Biology and Bioconjugation
Fluorescent Imaging and Sensing
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to bioactive molecules .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with their targets, which may lead to changes in the target’s function .
Result of Action
It’s known that tetrazole derivatives can have various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-1,2,3,4-tetrazole-5-carbohydrazide . For instance, the compound’s density and acidity coefficient (pKa) can affect its interaction with targets and its stability in different environments .
properties
IUPAC Name |
2H-tetrazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N6O/c3-4-2(9)1-5-7-8-6-1/h3H2,(H,4,9)(H,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMQZFYZVHJLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3,4-tetrazole-5-carbohydrazide |
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